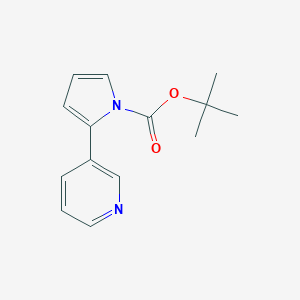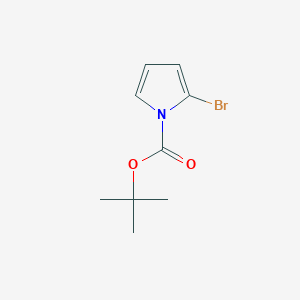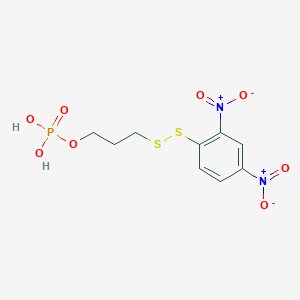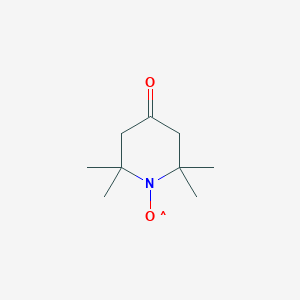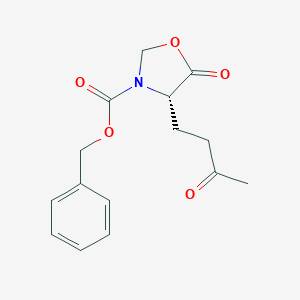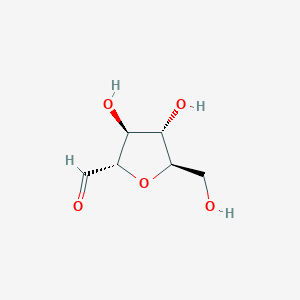
Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt
Vue d'ensemble
Description
Cyanine 3 bihexanoic acid dye, succinimidyl ester, potassium salt (C3BHPA-SE-K) is a fluorescent dye used in a variety of scientific research applications, including cell imaging and fluorescence microscopy. C3BHPA-SE-K is a member of the cyanine dye family, which is characterized by its high photostability and low cytotoxicity. C3BHPA-SE-K is a water-soluble, bright fluorescent dye suitable for a range of applications, including fluorescence imaging, flow cytometry, and fluorescence-activated cell sorting.
Applications De Recherche Scientifique
Marquage fluorescent des macromolécules biologiques
Le colorant Cyanine 3 Bihexanoic Acid Dye est largement utilisé dans le marquage fluorescent des macromolécules biologiques . Il présente de bonnes propriétés photophysiques, une excellente biocompatibilité et une faible toxicité pour les systèmes biologiques , ce qui le rend idéal pour cette application.
Diagnostic des maladies
Ce colorant est également utilisé dans le diagnostic des maladies . Son rendement quantique de fluorescence élevé et ses longueurs d'onde d'absorption et d'émission relativement longues en font un outil précieux dans la détection et le diagnostic de diverses maladies .
Immunodosage
Dans le domaine de l'immunodosage, le colorant Cyanine 3 Bihexanoic Acid Dye est utilisé comme biosonde . Sa bonne biocompatibilité et sa faible toxicité le rendent approprié pour une utilisation dans les immunodosages, qui nécessitent un degré élevé de sensibilité et de spécificité .
Détection de l'ADN
Le colorant Cyanine 3 Bihexanoic Acid Dye est également utilisé dans la détection de l'ADN . Sa capacité à se lier à l'ADN et à émettre de la fluorescence en fait un outil précieux dans la détection et l'analyse de l'ADN .
Identification des enzymes
Le colorant est utilisé dans l'identification des enzymes . Il peut être utilisé pour marquer les enzymes, permettant leur détection et leur analyse
Mécanisme D'action
Target of Action
The primary target of the Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt is amines . This compound is an amine-reactive fluorescent dye , which means it reacts with amines, often found in proteins and other biological molecules.
Mode of Action
The Cyanine 3 dye works by reacting with amines to form stable dye-protein conjugates . The succinimidyl ester (SE) group in the dye reacts with primary amines, typically on the side chain of lysine residues or the N-terminus of proteins, to form stable carboxamide bonds .
Biochemical Pathways
The Cyanine 3 dye is used to label proteins and other amine-containing molecules, allowing them to be visualized using fluorescence microscopy or detected in fluorescence-based assays . The exact biochemical pathways affected would depend on the specific proteins or molecules being labeled.
Result of Action
The result of the Cyanine 3 dye’s action is the stable labeling of target proteins or other amine-containing molecules with a fluorescent tag . This allows the labeled molecules to be visualized or detected using fluorescence-based techniques, providing valuable information about their location, abundance, or interaction with other molecules.
Analyse Biochimique
Biochemical Properties
Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt plays a crucial role in biochemical reactions due to its amine-reactive nature. This dye interacts with primary amines present in proteins, peptides, and other biomolecules, forming stable covalent bonds. The succinimidyl ester group of the dye reacts with the amine groups, resulting in the formation of an amide bond. This interaction is highly specific and efficient, making this compound an ideal choice for labeling and detecting biomolecules in various assays .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. This dye is commonly used to label cells for fluorescence microscopy, flow cytometry, and other imaging techniques. By labeling specific proteins or cellular structures, researchers can study cell function, including cell signaling pathways, gene expression, and cellular metabolism. The dye’s fluorescence properties allow for real-time visualization of these processes, providing valuable insights into cellular dynamics .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The dye’s succinimidyl ester group reacts with primary amines on proteins and peptides, forming stable amide bonds. This covalent attachment ensures that the dye remains bound to the target biomolecule, allowing for accurate detection and visualization. Additionally, the dye’s fluorescence properties enable researchers to monitor changes in gene expression and enzyme activity, providing a comprehensive understanding of its molecular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The dye is generally stable under standard storage conditions, but its fluorescence intensity may decrease with prolonged exposure to light or high temperatures. Researchers have observed that the dye’s labeling efficiency and fluorescence properties remain consistent over short-term experiments. Long-term studies may require careful consideration of the dye’s stability and potential degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, the dye effectively labels target biomolecules without causing significant toxicity or adverse effects. At higher doses, the dye may exhibit cytotoxicity, leading to potential cellular damage or altered physiological responses. Researchers must carefully optimize the dye concentration to achieve accurate labeling while minimizing any harmful effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. The dye interacts with enzymes and cofactors that facilitate its binding to target biomolecules. These interactions can influence metabolic flux and alter metabolite levels within cells. By studying the dye’s metabolic pathways, researchers can gain insights into its role in cellular processes and its impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its effectiveness as a labeling agent. The dye is transported across cell membranes and distributed to specific cellular compartments, where it binds to target biomolecules. Transporters and binding proteins may facilitate the dye’s localization and accumulation within cells, ensuring accurate labeling and detection .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The dye can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for studying the activity and function of specific proteins or cellular structures. By understanding the dye’s subcellular distribution, researchers can gain valuable insights into its role in cellular processes .
Propriétés
IUPAC Name |
potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H50N4O14S2.K/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51;/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHGNVAPFRTZCF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49KN4O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678987 | |
| Record name | Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
949.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311966-47-8 | |
| Record name | Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






